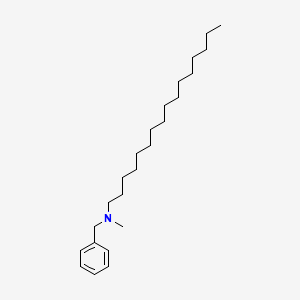

Hexadecylmethylbenzylamin

Description

Properties

IUPAC Name |

N-benzyl-N-methylhexadecan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H43N/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-19-22-25(2)23-24-20-17-16-18-21-24/h16-18,20-21H,3-15,19,22-23H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RETMBGRYHSLUAO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCN(C)CC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H43N | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20311625 | |

| Record name | NSC244372 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20311625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.6 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

47461-80-3 | |

| Record name | NSC244372 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=244372 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC244372 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20311625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Chemical Transformations

Strategies for the Synthesis of N-Hexadecyl-N-methylbenzylamine Precursors

The creation of N-Hexadecyl-N-methylbenzylamine hinges on the efficient formation of a tertiary amine. Several synthetic routes can be employed, each with distinct advantages and challenges.

Alkylation of Secondary Amines

Direct N-alkylation of a secondary amine with an alkyl halide is a primary and straightforward method for synthesizing tertiary amines. google.com In the context of N-Hexadecyl-N-methylbenzylamine, this would involve the reaction of N-methylbenzylamine with a hexadecyl halide (e.g., 1-bromohexadecane).

The reaction is a nucleophilic aliphatic substitution where the secondary amine acts as the nucleophile. wikipedia.org However, a significant challenge in this approach is the potential for overalkylation, where the newly formed tertiary amine reacts further with the alkyl halide to produce a quaternary ammonium (B1175870) salt. semanticscholar.org This side reaction can reduce the yield of the desired tertiary amine and complicate purification. semanticscholar.orgresearchgate.net

To mitigate this, reaction conditions can be optimized. For instance, using a non-nucleophilic base like Hünig's base (N,N-diisopropylethylamine) in a solvent like acetonitrile (B52724) can facilitate the desired alkylation while minimizing the formation of quaternary ammonium byproducts. researchgate.netthieme-connect.de The base neutralizes the hydrogen halide formed during the reaction without competing with the secondary amine as a nucleophile. thieme-connect.de The use of protic solvents in conjunction with a proton acceptor has also been shown to increase the reactivity difference between the secondary amine and the tertiary amine product, thus favoring the formation of the desired tertiary amine. google.com

Table 1: Comparison of Bases in the Alkylation of Secondary Amines

| Base | Type | Advantage in Tertiary Amine Synthesis | Reference |

| Excess Secondary Amine | Nucleophilic | Simple, acts as both reactant and base | researchgate.net |

| Triethylamine | Nucleophilic | Common, inexpensive organic base | researchgate.net |

| Hünig's Base (DIPEA) | Non-nucleophilic | Minimizes quaternization by not competing as a nucleophile | researchgate.netthieme-connect.de |

| Proton Sponge | Non-nucleophilic | Highly basic, sterically hindered | |

| Inorganic Bases (e.g., K2CO3) | Heterogeneous | Easy to remove after reaction |

Reductive Amination Pathways Utilizing Long-Chain Aldehydes

Reductive amination is a versatile method for forming amines and offers a powerful alternative for the synthesis of N-Hexadecyl-N-methylbenzylamine. rsc.orgorganic-chemistry.org This two-step process, often performed in a single pot, involves the reaction of an amine with a carbonyl compound (an aldehyde or ketone) to form an iminium ion or enamine intermediate, which is then reduced to the target amine. rsc.orgnih.govcam.ac.uk

For the synthesis of N-Hexadecyl-N-methylbenzylamine, this pathway would utilize hexadecanal (B134135) (a long-chain aldehyde) and N-methylbenzylamine. The initial reaction forms an iminium ion, which is subsequently reduced. A variety of reducing agents can be employed, including common hydrides like sodium borohydride (B1222165) and sodium triacetoxyborohydride, as well as catalytic hydrogenation. researchgate.net

The choice of catalyst and reaction conditions is crucial for achieving high selectivity and yield. researchgate.net Homogeneous rhodium catalysts, for example, have been used for the reductive amination of long-chain aldehydes. researchgate.net The reaction parameters, such as pH and solvent, can significantly influence the reaction pathway and efficiency. rsc.org For instance, the presence of an acid co-catalyst can drive the reaction forward by facilitating the formation of the iminium intermediate. rsc.org

Novel Catalyst Systems for Tertiary Amine Formation

Recent advancements have led to the development of novel catalyst systems that offer improved efficiency, selectivity, and broader substrate scope for tertiary amine synthesis. These systems often operate under milder conditions and can tolerate a wider range of functional groups.

For example, encapsulated nickel catalysts in the presence of sodium borohydride have been shown to be effective for the direct N-alkylation of secondary amines with carboxylic acids. tandfonline.com In this system, the carboxylic acid is first reduced to an aldehyde in situ, which then undergoes reductive amination with the secondary amine. tandfonline.com This method provides high yields and is considered environmentally friendly. tandfonline.com

Other notable catalytic systems include:

Ruthenium-based catalysts: Complexes like [Ru(p-cymene)Cl2]2, when used with bidentate phosphine (B1218219) ligands, can effectively catalyze the conversion of secondary amines to tertiary amines. organic-chemistry.org

Iridium-based catalysts: Cp*-iridium complexes have demonstrated high activity and selectivity for the N-alkylation of amines with alcohols under mild, base-free conditions. organic-chemistry.org

Visible-light photoredox catalysis: This emerging strategy facilitates the addition of alkyl radicals to in situ-generated iminium ions, providing a general and modular approach to tertiary amine synthesis. nih.govcam.ac.uk This metal-free method is operationally straightforward and can accommodate a wide variety of aldehydes, secondary amines, and alkyl halides. nih.govcam.ac.uk

Quaternization Reactions for N-Hexadecyl-N-methylbenzylammonium Derivatives

The conversion of the tertiary amine, N-Hexadecyl-N-methylbenzylamine, into its corresponding quaternary ammonium salt is a crucial transformation for many of its applications. This is typically achieved through a process known as quaternization.

Menshutkin Reaction and Kinetic Studies

The most common method for the quaternization of tertiary amines is the Menshutkin reaction . wikipedia.org This reaction involves the treatment of a tertiary amine with an alkyl halide to form a quaternary ammonium salt. wikipedia.org In the case of N-Hexadecyl-N-methylbenzylamine, a suitable quaternizing agent could be an alkyl halide like methyl bromide or benzyl (B1604629) chloride, depending on the desired final structure. The reaction of N,N-dimethylbenzylamine with long-chain n-alkylbromides is a well-established procedure for creating similar benzalkonium bromides. jcu.cz

The Menshutkin reaction is a classic example of a bimolecular nucleophilic substitution (SN2) reaction. The rate of the reaction is influenced by several factors:

The nature of the alkyl halide: Alkyl iodides are generally more reactive than bromides, which are in turn more reactive than chlorides. wikipedia.org

The solvent: Polar solvents tend to accelerate the reaction by stabilizing the charged transition state and the ionic product. wikipedia.orgsciensage.info

Steric hindrance: Sterically hindered tertiary amines or alkyl halides will react more slowly. sciensage.info

Kinetic studies of the Menshutkin reaction often show second-order kinetics, being first order with respect to both the tertiary amine and the alkyl halide. sciensage.info The progress of the reaction can be monitored by techniques such as measuring the conductance of the ionic product being formed. sciensage.info Thermodynamic parameters like the activation energy and entropy of activation can be determined from temperature-dependent kinetic studies, providing insights into the reaction mechanism and the nature of the transition state. sciensage.info A negative entropy of activation, for instance, suggests a more ordered transition state compared to the reactants. sciensage.info

Table 2: Factors Influencing the Menshutkin Reaction Rate

| Factor | Effect on Rate | Rationale | Reference |

| Alkyl Halide | I > Br > Cl | Weaker C-X bond, better leaving group ability | wikipedia.org |

| Solvent Polarity | Increased polarity increases rate | Stabilization of the polar transition state and ionic products | wikipedia.orgsciensage.info |

| Steric Hindrance | Increased hindrance decreases rate | Impedes the backside attack of the nucleophile (amine) | sciensage.info |

| Temperature | Increased temperature increases rate | Provides more kinetic energy to overcome the activation barrier | sciensage.info |

Alternative Quaternization Approaches

While the Menshutkin reaction is widely used, alternative methods for quaternization exist. These can be particularly useful when dealing with specific substrates or when seeking to avoid the use of alkyl halides.

One such approach involves the use of dialkyl sulfates , like dimethyl sulfate (B86663) or diethyl sulfate, as quaternizing agents. google.com These are powerful alkylating agents. Another alternative is the reaction with epoxides in the presence of a proton source. google.com This method can be used to purify quaternary ammonium salt products that contain residual unreacted tertiary amine. google.com

More recently, palladium-catalyzed allylic alkylation has been explored for the enantioselective quaternization of certain tertiary amines. acs.org This method allows for the creation of chiral quaternary ammonium ions, which have applications in areas like phase-transfer catalysis. acs.org Although this specific application may not be directly relevant to standard N-Hexadecyl-N-methylbenzylammonium synthesis, it highlights the ongoing development of novel quaternization techniques.

Green Chemistry Principles in Quaternization Synthesis

The classic Menshutkin reaction, the quaternization of a tertiary amine with an alkyl halide, has been a cornerstone of QAC synthesis. nih.govresearchgate.net However, this method often relies on volatile organic solvents (VOSs) like acetonitrile, dimethylformamide (DMF), or dichloromethane (B109758) (DCM). nih.govresearchgate.net In alignment with the principles of green chemistry, research has focused on developing more environmentally benign alternatives. researchgate.net

A significant advancement is the use of "green" methylating agents to replace toxic and corrosive options like methyl halides or dimethyl sulfate. acs.org Dimethyl carbonate (DMC), for instance, serves as a non-toxic substitute, producing only methanol (B129727) and carbon dioxide as byproducts, thereby increasing atom efficiency and avoiding the generation of inorganic salt waste. acs.org

Another key strategy involves replacing conventional solvents with greener alternatives. Deep Eutectic Solvents (DESs), particularly those based on choline (B1196258) chloride, have emerged as effective media for quaternization reactions. nih.gov These solvents are often biodegradable, non-toxic, and can be prepared from inexpensive, renewable materials. nih.govmdpi.com Studies have shown that microwave-assisted synthesis in DESs can dramatically reduce reaction times from hours to minutes and produce near-quantitative yields. nih.gov

The following table summarizes a comparison between traditional and green synthesis approaches for QACs.

Table 1: Comparison of Quaternization Synthesis Methods

| Feature | Traditional Method (e.g., Menshutkin Reaction) | Green Chemistry Approach |

|---|---|---|

| Solvents | Volatile Organic Solvents (VOSs) like DMF, DCM, Acetonitrile nih.govresearchgate.net | Deep Eutectic Solvents (DESs), Water, or solvent-free conditions nih.gov |

| Reagents | Toxic/corrosive alkylating agents (e.g., dimethyl sulfate) acs.org | "Green" reagents like Dimethyl Carbonate (DMC) acs.org |

| Energy Input | Conventional heating, often for extended periods (4-12 hours) nih.govjcu.cz | Microwave irradiation, Ultrasound nih.gov |

| Reaction Time | Several hours nih.govjcu.cz | Minutes (Microwave) to a few hours (Ultrasound) nih.gov |

| Byproducts | Inorganic salts, hazardous waste acs.org | Biodegradable byproducts (e.g., CO2, methanol from DMC) acs.org |

| Yield | Variable, often requires extensive purification | Often higher, with some reactions achieving near-quantitative yields nih.gov |

Stereoselective Synthesis of Analogues and Chiral Amine Derivatives

While the target compound, hexadecylmethylbenzylammonium, is itself achiral, the development of chiral analogues and derivatives is a significant area of synthetic chemistry. researchgate.netacs.org Chiral amines are crucial building blocks for many pharmaceuticals and biologically active compounds. researchgate.netntnu.no The stereoselective synthesis of these amines, which can serve as precursors to chiral QACs, is of paramount importance.

Several methods have been developed for the stereoselective synthesis of chiral amines. One prominent approach is the reductive amination of prochiral ketones, often using a chiral auxiliary like tert-butanesulfinamide. acs.org This auxiliary reacts with the ketone to form a sulfinyl ketimine, which is then reduced with high diastereoselectivity. The auxiliary can later be removed under mild conditions to yield the desired chiral amine. acs.org

Another strategy involves the nucleophilic substitution on chiral amine derivatives. ntnu.no For instance, using 2,4,6-triphenylpyridinium cations as intermediates for nucleophilic substitution reactions with azide (B81097) or hydroxide (B78521) anions has been shown to proceed with 96% to 100% inversion of configuration, providing a reliable method for controlling stereochemistry. ntnu.no These methods allow for the precise construction of specific stereoisomers, which is critical when developing analogues where biological activity is dependent on chirality. nih.gov

Table 3: Methodologies for Stereoselective Synthesis of Chiral Amines

| Method | Key Features | Stereochemical Control | Typical Application | Reference |

|---|---|---|---|---|

| Reductive Amination with Chiral Auxiliary | Use of auxiliaries like tert-butanesulfinamide; forms diastereomeric intermediates. | High diastereoselectivity during reduction step. | Synthesis of chiral benzyl amines and other pharmacologically relevant amines. | acs.org |

| Nucleophilic Substitution on Pyridinium (B92312) Salts | Chiral amine is converted to a pyridinium salt, which acts as a good leaving group. | High degree of inversion of configuration (96-100%). | Inversion of configuration of existing chiral amines. | ntnu.no |

| Enzymatic Transamination | Use of omega-amino acid transaminases to preferentially convert one enantiomer. | High enantiomeric excess (ee's >90%) can be achieved. | Enantiomeric enrichment of a racemic mixture of chiral amines. | google.com |

| Asymmetric Imine Addition | Catalytic reductive addition to imines using chiral catalysts. | High enantioselectivity depending on the catalyst system. | Direct synthesis of optically active amines from imines. | researchgate.net |

Flow Chemistry Applications in Amine and QAC Synthesis

Flow chemistry has emerged as a transformative technology in chemical synthesis, offering significant advantages over traditional batch processing, including enhanced safety, better process control, and improved scalability. nih.govbeilstein-journals.org These benefits are particularly relevant for the synthesis of amines and their subsequent quaternization to form QACs.

Continuous-flow reactors allow for precise control over reaction parameters such as temperature, pressure, and residence time, which can lead to higher yields and selectivities. beilstein-journals.org For reactions involving hazardous reagents or intermediates, the small reactor volume inherent to flow systems minimizes risk. nih.gov

The synthesis of amines via methods like nucleophilic aromatic substitution (SNAr) is well-suited to flow chemistry. vapourtec.com Furthermore, multi-step syntheses can be "telescoped," where the output from one reactor flows directly into the next, eliminating the need for intermediate workup and purification steps. beilstein-journals.org This has been successfully applied to the multi-step synthesis of active pharmaceutical ingredients (APIs). nih.gov While specific flow synthesis protocols for Benzyldimethylhexadecylammonium chloride are not widely detailed, the underlying reactions (amination and quaternization) are standard transformations that benefit greatly from flow technology. The development of automated flow systems further accelerates reaction optimization and library generation for new amine and QAC derivatives. vapourtec.com

Molecular Structure, Conformation, and Supramolecular Assembly Studies

Spectroscopic Analysis of Molecular Structure and Isomerism

Spectroscopic techniques are invaluable tools for elucidating the molecular structure and conformational dynamics of molecules like Hexadecylmethylbenzylamine.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful method for determining the connectivity and spatial arrangement of atoms in a molecule. wpmucdn.com For Hexadecylmethylbenzylamine, both ¹H and ¹³C NMR would provide characteristic signals for the different chemical environments of the protons and carbons.

In ¹H NMR, the protons of the hexadecyl chain would appear as a series of overlapping multiplets in the aliphatic region (approximately 0.8-1.6 ppm), with the terminal methyl group showing a distinct triplet around 0.9 ppm. The N-methyl protons would be expected to appear as a singlet, typically in the range of 2.2-2.6 ppm, which is a distinctive feature for N-methyl groups. openstax.org The benzylic protons (CH₂) adjacent to the nitrogen would likely be observed as a singlet around 3.5-4.5 ppm, and the aromatic protons of the benzyl (B1604629) group would resonate in the 7.2-7.4 ppm region.

¹³C NMR spectroscopy would complement the proton data, with the carbons of the long alkyl chain appearing in the upfield region (around 14-32 ppm). The N-methyl carbon would have a characteristic shift, and the benzylic carbon would be found further downfield. The aromatic carbons of the benzyl group would show distinct signals in the 127-140 ppm range.

Conformational elucidation can be achieved through advanced NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY), which can reveal through-space interactions between protons, providing insights into the preferred spatial arrangement of the hexadecyl, methyl, and benzyl groups around the nitrogen center. Hindered rotation around the C-N bonds could lead to the existence of different rotamers in solution, which might be observable by NMR. scielo.br

Table 1: Predicted ¹H NMR Chemical Shifts for Hexadecylmethylbenzylamine

| Functional Group | Predicted Chemical Shift (ppm) |

|---|---|

| Hexadecyl -CH₃ | ~0.9 (triplet) |

| Hexadecyl -(CH₂)₁₄- | ~1.2-1.6 (multiplets) |

| N-CH₃ | ~2.2-2.6 (singlet) |

| N-CH₂-Ph | ~3.5-4.5 (singlet) |

Table 2: Predicted ¹³C NMR Chemical Shifts for Hexadecylmethylbenzylamine

| Functional Group | Predicted Chemical Shift (ppm) |

|---|---|

| Hexadecyl -CH₃ | ~14 |

| Hexadecyl -(CH₂)₁₄- | ~22-32 |

| N-CH₃ | ~42-48 |

| N-CH₂-Ph | ~55-60 |

| Phenyl C-H | ~127-129 |

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule and can also be sensitive to conformational changes. mt.com For a tertiary amine like Hexadecylmethylbenzylamine, the absence of N-H bonds means there will be no characteristic N-H stretching vibrations in the IR spectrum, which is a key feature to distinguish it from primary and secondary amines. openstax.orgspectroscopyonline.com

The IR spectrum would be dominated by C-H stretching vibrations from the long alkyl chain and the benzyl group in the 2850-3000 cm⁻¹ region. Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹. The spectrum would also show C-H bending vibrations for the CH₂ and CH₃ groups around 1465 cm⁻¹ and 1375 cm⁻¹, respectively. Aromatic C=C stretching bands are expected in the 1450-1600 cm⁻¹ region. The C-N stretching vibration of the tertiary amine is typically weak and appears in the 1000-1250 cm⁻¹ range.

Crystallographic Investigations and Solid-State Structures

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. To date, no crystal structure of Hexadecylmethylbenzylamine has been reported in the crystallographic databases.

Computational Chemistry and Molecular Modeling

In the absence of extensive experimental data, computational chemistry and molecular modeling serve as powerful predictive tools.

Density Functional Theory (DFT) calculations can be employed to determine the optimized geometry, electronic structure, and vibrational frequencies of Hexadecylmethylbenzylamine. whiterose.ac.uk DFT methods, such as B3LYP with an appropriate basis set, could predict the bond lengths, bond angles, and dihedral angles of the most stable conformers of the molecule. nih.gov Such calculations would likely show that the long hexadecyl chain adopts a largely extended, all-trans conformation to minimize steric strain.

Furthermore, DFT can be used to simulate the IR and Raman spectra of the molecule. researchgate.net By comparing the calculated vibrational frequencies with experimental spectra (if they were available), a detailed assignment of the vibrational modes could be made. The molecular electrostatic potential (MEP) can also be calculated to identify regions of the molecule that are electron-rich or electron-poor, which is important for understanding potential intermolecular interactions. researchgate.net

Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. ulisboa.pt An MD simulation of Hexadecylmethylbenzylamine, either in a condensed phase or in solution, would provide insights into its conformational dynamics and intermolecular interactions. By simulating a collection of these molecules, one could observe how they self-assemble. It is plausible that the long hydrophobic hexadecyl chains would drive the formation of micelle-like aggregates in polar solvents, with the more polar N-benzyl portion exposed to the solvent. In a non-polar environment or in the bulk liquid, the molecules would likely arrange to maximize van der Waals forces between the alkyl chains. These simulations can provide a dynamic picture of the supramolecular structures that are formed.

Prediction of Self-Assembly Behavior (e.g., micellization, vesicular structures)

The self-assembly of amphiphilic molecules like Hexadecylmethylbenzylamin into structures such as micelles or vesicles can be predicted using the critical packing parameter (CPP). This parameter is defined by the ratio of the volume of the hydrophobic tail to the product of the optimal headgroup area and the tail length.

For this compound, the presence of a benzyl group in addition to a methyl group on the quaternary ammonium (B1175870) headgroup influences the effective headgroup area. Molecular dynamics simulations of closely related compounds, such as benzyldimethyl hexadecylammonium chloride (HDBAC), have shown that the aromatic group can affect the packing of surfactant molecules at interfaces. The repulsive interactions between the head groups can be screened, allowing for closer packing and influencing the morphology of the self-assembled structures fao.org.

The value of the CPP can be used to predict the likely geometry of the aggregates:

Spherical micelles: CPP < 1/3

Cylindrical or rod-like micelles: 1/3 < CPP < 1/2

Vesicles or bilayers: 1/2 < CPP < 1

By manipulating factors that affect the CPP, such as temperature, ionic strength, and the presence of co-surfactants, it is possible to favor the formation of either micelles or vesicles. For instance, increasing the ionic strength of the solution can screen the electrostatic repulsion between the cationic headgroups, effectively reducing the headgroup area and increasing the CPP, which could favor the transition from spherical to cylindrical micelles or even to vesicles.

Characterization of Amphiphilic Properties and Self-Organization in Aqueous Systems

As a cationic surfactant, this compound exhibits pronounced amphiphilic properties, leading to its self-organization in aqueous environments to minimize the unfavorable contact between its hydrophobic tail and water molecules.

Critical Micelle Concentration (CMC) Determination Methodologies

The critical micelle concentration (CMC) is a key parameter that quantifies the concentration at which surfactant molecules begin to form micelles in solution. The CMC is an important indicator of a surfactant's efficiency. Various experimental techniques can be employed to determine the CMC of this compound. These methods rely on detecting the abrupt change in a physical property of the surfactant solution as a function of its concentration.

Common methodologies include:

Tensiometry: Measures the surface tension of the solution, which decreases with increasing surfactant concentration up to the CMC, after which it remains relatively constant.

Conductometry: Monitors the electrical conductivity of the solution. For ionic surfactants like this compound, the conductivity changes its slope at the CMC due to the different mobility of micelles compared to individual surfactant ions.

Spectroscopy (e.g., using fluorescent probes): Involves the use of a probe molecule whose spectral properties (like fluorescence intensity) are sensitive to the polarity of its microenvironment. The probe partitions into the hydrophobic core of the micelles once they form, leading to a noticeable change in the measured signal.

Studies on analogous compounds provide insight into the expected CMC values. For instance, the CMC of alkyl benzyl dimethyl ammonium chloride (BAC) has been determined using various methods, with the values being influenced by the presence of salts in the aqueous solution.

| Aqueous Medium | CMC (mol/L) from Conductivity | CMC (mol/L) from Refractive Index | CMC (mol/L) from Surface Tension |

|---|---|---|---|

| Pure Water | 0.0012 | 0.0011 | 0.0010 |

| 0.001 M NaCl | 0.0009 | 0.0008 | 0.0007 |

| 0.01 M NaCl | 0.0006 | 0.0005 | 0.0004 |

| 0.1 M NaCl | 0.0003 | 0.0002 | 0.0001 |

Formation of Vesicles and Liquid Crystalline Phases

At concentrations significantly above the CMC, and under specific conditions of temperature, ionic strength, and in the presence of other molecules, this compound can form more complex supramolecular structures such as vesicles and liquid crystalline phases.

Vesicles are spherical or ellipsoidal bilayers that enclose an aqueous core. The formation of vesicles from single-chain surfactants like this compound is less common than from double-chain lipids but can be induced by factors that increase the critical packing parameter to a value between 1/2 and 1. This can be achieved, for example, by the addition of a hydrotrope or an oppositely charged surfactant, which would reduce the effective headgroup repulsion and promote bilayer formation.

Liquid crystalline phases represent a state of matter that has properties between those of a conventional liquid and a solid crystal. In the context of surfactants, these are highly ordered, extended aggregates that form at high surfactant concentrations. The type of liquid crystalline phase formed depends on the molecular geometry of the surfactant and the conditions of the system. Common lyotropic (solvent-induced) liquid crystal phases for surfactants include:

Hexagonal phase (I1): Cylindrical micelles are packed into a hexagonal lattice.

Cubic phase (V1): Spherical or short rod-like micelles are arranged in a cubic lattice.

Lamellar phase (Lα): Surfactant molecules are arranged in extended bilayers separated by layers of solvent.

Sophisticated Analytical Chemistry for Detection and Quantification

Chromatographic Separation Techniques

Chromatography is a cornerstone for the separation of hexadecylmethylbenzylamine from complex sample matrices prior to its detection and quantification. The choice of chromatographic technique is dictated by the physicochemical properties of the analyte and the nature of the sample.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Modes

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile and thermally labile compounds like hexadecylmethylbenzylamine. Given that QACs often lack a significant chromophore, detection can be challenging. nih.gov However, the benzyl (B1604629) group in hexadecylmethylbenzylamine allows for ultraviolet (UV) detection. researchgate.net For enhanced sensitivity and for the analysis of QACs without chromophores, other detectors such as evaporative light scattering detectors (ELSD) or charged aerosol detectors (CAD) are employed. fishersci.comthermofisher.com Suppressed conductivity detection is another option, particularly in the context of ion-pair chromatography. nih.govresearchgate.net

The separation is typically achieved using reversed-phase columns. A study on the analysis of benzalkonium chlorides (BACs), which are structurally similar to hexadecylmethylbenzylamine, utilized a C18 column with a gradient of acetonitrile (B52724) and aqueous ammonium (B1175870) formate (B1220265) to separate homologs with different alkyl chain lengths (C12, C14, C16). nih.gov

| Parameter | Value | Reference |

| Column | C18 | nih.gov |

| Mobile Phase | Acetonitrile / 10 mM aqueous ammonium formate | nih.gov |

| Detection | UV, ELSD, CAD, Suppressed Conductivity | researchgate.netfishersci.comthermofisher.comresearchgate.net |

Gas Chromatography (GC) for Volatile Derivatives

Direct analysis of ionic and non-volatile QACs like hexadecylmethylbenzylamine by Gas Chromatography (GC) is generally not feasible. american.edu However, GC can be employed after converting the QACs into their corresponding volatile tertiary amines through thermal decomposition in a hot GC injector, a process known as Hofmann elimination. american.edu This method has been successfully applied to the analysis of alkylbenzyldimethylammonium chlorides (ABDACs). dss.go.th The resulting alkyldimethylamines are then separated on a capillary column, such as a DB-5MS, and detected by a mass spectrometer (GC/MS). dss.go.th This derivatization approach allows for sensitive quantification, with detection limits reported to be around 0.01 µg/mL for C12-C16 homologs. dss.go.th

| Parameter | Value | Reference |

| Technique | Hofmann Degradation followed by GC/MS | american.edudss.go.th |

| Derivatization | Thermal decomposition in GC injector | american.edu |

| Column | DB-5MS capillary column | dss.go.th |

| Injection Temperature | 280 °C | dss.go.th |

| Detection Limit | ~0.01 µg/mL (for C12-C16 homologs) | dss.go.th |

Ion Chromatography (IC) for Charged Species

Ion Chromatography (IC) is a suitable technique for the analysis of ionic species such as hexadecylmethylbenzylamine. oup.com This method can be used to determine the halide ions associated with quaternary ammonium compounds. oup.com The separation in IC is based on ion-exchange interactions between the charged analyte and the stationary phase. shodex.de For cationic surfactants, cation-exchange resins are utilized. e3s-conferences.org IC can be coupled with conductivity detection, and the use of a suppressor can reduce background conductivity and improve sensitivity. researchgate.netshodex.de A High-Performance Ion Chromatography (HPIC) method was developed to separate C12, C14, and C16 benzyl quaternary ammonium compounds in disinfectant products. american.edu

| Parameter | Value | Reference |

| Principle | Separation of ionic species | oup.comshodex.de |

| Stationary Phase | Ion-exchange resin | shodex.dee3s-conferences.org |

| Detection | Suppressed Conductivity | researchgate.netshodex.de |

Advanced Columns and Stationary Phases for Complex Matrix Separations

The analysis of cationic surfactants like hexadecylmethylbenzylamine can be challenging due to their tendency to interact with residual silanols on conventional silica-based columns, leading to poor peak shapes. pragolab.czamericanlaboratory.com To overcome this, specialized columns with novel mixed-mode chromatography technology have been developed. fishersci.com Columns such as the Acclaim™ Surfactant Plus are designed specifically for surfactant analysis and offer both reversed-phase and anion-exchange retention mechanisms. fishersci.com This allows for excellent separation and peak shapes for cationic surfactants. americanlaboratory.comelementlabsolutions.com The surface chemistry of these columns effectively deactivates silanol (B1196071) activity, minimizing undesirable secondary interactions. fishersci.com Other stationary phases like cyano columns have also been successfully used for the quantification of benzalkonium chloride homologs. silicycle.com

| Column Type | Features | Application | Reference |

| Acclaim™ Surfactant Plus | Mixed-mode (reversed-phase and anion-exchange), deactivated silanol activity | Separation of anionic, nonionic, and cationic surfactants | fishersci.comelementlabsolutions.com |

| SiliaChrom Plus Cyano | Strong dipole for polar molecule interaction, short alkyl chain for hydrophobic interaction | Quantification of C12, C14, and C16 Benzalkonium Chloride | silicycle.com |

| Waters XSelect Phenyl Hexyl | Phenyl-hexyl stationary phase | Quantification of various QACs including BACs | nih.gov |

Mass Spectrometry (MS) and Hyphenated Techniques

Mass Spectrometry (MS) is a powerful detection technique that provides high sensitivity and selectivity, making it ideal for the analysis of trace levels of hexadecylmethylbenzylamine. rsc.org When coupled with a chromatographic separation technique, it becomes a formidable tool for quantitative analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis

Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is the state-of-the-art technique for the determination of QACs in complex matrices. nih.govnih.gov The coupling of HPLC with MS, particularly with an electrospray ionization (ESI) source, is highly effective for these permanently charged compounds. researchgate.net The ESI interface facilitates the transfer of the ionic analytes from the liquid phase to the gas phase for MS analysis.

In a typical LC-MS/MS method, the precursor ion, which for hexadecylmethylbenzylamine would be its molecular ion, is selected in the first mass analyzer. It is then fragmented, and specific product ions are monitored in the second mass analyzer. This multiple reaction monitoring (MRM) mode provides excellent selectivity and sensitivity. nih.gov For alkyl dimethylbenzylammonium compounds, characteristic fragment ions include the tropylium (B1234903) ion at m/z 91 and ions resulting from the loss of the benzyl group. nih.govresearchgate.net The method is suitable for quantifying various QACs in soil, sewage sludge, and human serum and urine at very low concentrations. nih.govnih.gov

A study on the determination of C12, C14, and C16 alkyl dimethylbenzylammonium chlorides in water samples reported the following mass transitions: nih.gov

| Compound | Precursor Ion (m/z) | Product Ions (m/z) | Reference |

| C12-BAC | 304 | 212, 91 | nih.gov |

| C14-BAC | 332 | 240, 91 | nih.gov |

| C16-BAC | 360 | 268, 91 | nih.gov |

The limits of quantification (LOQ) for QACs using LC-MS/MS can reach the low µg/kg to ng/mL range, demonstrating the high sensitivity of this technique. nih.govnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile and Derivatized Forms

Gas chromatography (GC) is a powerful technique for separating volatile compounds. However, Hexadecylmethylbenzylamin, as a quaternary ammonium salt, is non-volatile and thermally labile. Therefore, direct GC analysis is not feasible. To analyze this compound using GC-MS, derivatization or pyrolysis techniques are required to convert it into a volatile form.

One common approach for related quaternary ammonium compounds (QACs) is Hofmann degradation, which involves a debenzylation reaction to form the corresponding alkyldimethylamine. This tertiary amine is more volatile and amenable to GC analysis. For instance, alkylbenzyldimethylammonium chlorides (C12-C18) have been successfully determined using GC/MS after debenzylation with potassium tert-butoxide. dss.go.th Another approach is injector port pyrolysis, where the QAC is thermally decomposed into volatile products that can be separated by the GC column. researchgate.net The resulting fragments are then detected by the mass spectrometer, providing a characteristic fingerprint for the original compound.

The choice of derivatization or pyrolysis conditions is crucial for achieving reproducible and quantitative results. The efficiency of the conversion and the potential for side reactions must be carefully evaluated and optimized.

Table 1: Comparison of GC-MS Approaches for Analogs of this compound

| Technique | Principle | Advantages | Considerations | Reference |

| Hofmann Degradation | Chemical derivatization to form a volatile tertiary amine. | Good sensitivity and reliability. | Requires an additional reaction step. | dss.go.th |

| Injector Port Pyrolysis | Thermal decomposition in the GC inlet. | Rapid and requires no additional reagents. | Optimization of injector temperature is critical; potential for complex fragmentation patterns. | researchgate.net |

Electrospray Ionization (ESI) and Other Ionization Techniques

Electrospray ionization (ESI) is the most common and suitable ionization technique for the analysis of polar and ionic compounds like this compound, typically coupled with liquid chromatography (LC). ESI allows for the gentle transfer of ions from the liquid phase to the gas phase, making it ideal for non-volatile and thermally labile molecules. In the positive ion mode, this compound, which already exists as a cation, is readily detected.

The ESI mass spectra of long-chain quaternary ammonium ions can be influenced by instrumental parameters such as the cone voltage. longdom.org Varying these parameters can induce in-source fragmentation, which can be useful for structural confirmation. The stability of the molecular ion and the fragmentation pathways are dependent on the structure of the QAC. acs.orgresearchgate.net For instance, the fragmentation of long-chain QACs can involve charge-site-remote reactions. acs.orgresearchgate.net

Other soft ionization techniques, such as atmospheric pressure chemical ionization (APCI), could also be applicable, particularly for less polar analytes or when analyzing complex mixtures where ESI might be prone to significant matrix effects.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Metabolite Identification

High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (e.g., LC-QTOF-MS or LC-Orbitrap-MS), provides highly accurate mass measurements, typically with mass errors of less than 5 ppm. This capability is invaluable for the unambiguous identification of this compound and its potential metabolites in complex samples.

HRMS allows for the determination of the elemental composition of the parent ion and its fragment ions, which greatly enhances the confidence in compound identification. nih.gov For instance, the high mass defects of alkylamine ions can serve as a diagnostic tool for the identification of QACs in environmental samples. nih.gov By analyzing the fragmentation patterns obtained from tandem mass spectrometry (MS/MS) experiments, detailed structural information can be elucidated. youtube.com This is particularly useful for distinguishing between isobaric compounds—molecules with the same nominal mass but different elemental compositions or structures.

The workflow for metabolite identification using HRMS typically involves comparing the accurate mass and retention time of suspected metabolites with those of reference standards, if available. In the absence of standards, the fragmentation patterns can be used to propose putative structures.

Sample Preparation and Enrichment Strategies

Effective sample preparation is paramount for the reliable analysis of this compound, as it is often present at low concentrations in complex matrices such as environmental samples, biological fluids, or food products. The primary goals of sample preparation are to isolate the analyte from interfering matrix components, concentrate the analyte to a detectable level, and present it in a solvent that is compatible with the analytical instrument.

Solid Phase Extraction (SPE) Development and Optimization

Solid-phase extraction (SPE) is a widely used technique for the cleanup and concentration of QACs from aqueous samples. The choice of the sorbent material is critical for achieving good recovery and selectivity. For ionic compounds like this compound, ion-exchange or mixed-mode sorbents are often employed.

For the analysis of related QACs in soil and sewage sludge, a method involving ultrasonic extraction followed by an SPE cleanup step has been developed. nih.gov In another study, polymeric sorbents have been shown to be effective for the extraction of QACs from seawater. The optimization of the SPE procedure, including the sample loading, washing, and elution steps, is crucial for achieving high recoveries, which can range from 80% to 105% for analogous compounds.

Table 2: Examples of SPE Sorbents for Quaternary Ammonium Compounds

| Sorbent Type | Interaction Mechanism | Typical Application |

| Polymeric (e.g., Styrene-Divinylbenzene) | Reversed-phase and/or ion-exchange | Extraction from aqueous matrices |

| Mixed-Mode Cation Exchange | Reversed-phase and strong cation exchange | Extraction from complex matrices like food or biological samples |

| Silica-based C18 | Reversed-phase | Less effective for highly polar QACs without an ion-pairing agent |

Liquid-Liquid Extraction (LLE) Methodologies

Liquid-liquid extraction (LLE) is a classic sample preparation technique that separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous phase and an organic solvent. For ionic compounds like this compound, ion-pairing agents are often added to the aqueous phase to form a neutral complex that can be extracted into the organic solvent.

The selection of the organic solvent is a key parameter in LLE. Solvents such as dichloromethane (B109758) have been used for the extraction of a wide range of substances from food simulants. nih.gov The efficiency of the extraction can be influenced by the pH of the aqueous phase, the type and concentration of the ion-pairing agent, and the ratio of the volumes of the two phases. While LLE can be effective, it can also be labor-intensive and may consume large volumes of organic solvents.

Matrix Effects and Signal Suppression in Complex Samples

Matrix effects, particularly ion suppression, are a significant challenge in LC-ESI-MS analysis, especially for complex samples. longdom.orgnih.gov These effects occur when co-eluting matrix components interfere with the ionization of the target analyte in the ESI source, leading to a decrease in signal intensity and potentially inaccurate quantification. nih.gov

Phospholipids are a common source of matrix effects in the analysis of biological samples. researchgate.net Several strategies can be employed to mitigate matrix effects. One approach is to improve the sample cleanup procedure to remove interfering components. chromatographyonline.com Another strategy is to optimize the chromatographic separation to ensure that the analyte elutes in a region of the chromatogram that is free from co-eluting matrix components. The use of a stable isotope-labeled internal standard that co-elutes with the analyte can also help to compensate for matrix effects, as both the analyte and the internal standard will be affected similarly. chromatographyonline.com

The extent of matrix effects can be assessed by comparing the response of the analyte in a pure solvent with its response in a sample matrix from which the analyte has been removed.

Method Validation and Quality Assurance in Environmental and Industrial Research

The reliable detection and quantification of this compound in diverse environmental and industrial matrices are contingent upon the implementation of rigorously validated analytical methods and a comprehensive quality assurance framework. These measures are fundamental to ensuring that the data generated are accurate, precise, and fit for their intended purpose, whether for regulatory compliance, environmental monitoring, or industrial process control.

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended use. It involves a series of experiments to evaluate the performance characteristics of the method. Key parameters assessed during method validation for this compound analysis include linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

In environmental and industrial research, a variety of analytical techniques are employed for the determination of this compound, with liquid chromatography-tandem mass spectrometry (LC-MS/MS) being a prominent method due to its high sensitivity and selectivity. europa.eu Spectrophotometric methods have also been validated for the quantification of quaternary ammonium compounds (QACs) as a class. eurachem.org

The validation of these methods follows internationally recognized guidelines, such as those outlined by the International Organization for Standardization (ISO), particularly ISO/IEC 17025, which specifies the general requirements for the competence of testing and calibration laboratories. demarcheiso17025.comresearchgate.net Adherence to these standards ensures that the analytical results are defensible and comparable across different laboratories.

A summary of typical validation parameters for the analysis of this compound and related quaternary ammonium compounds using different analytical techniques is presented below.

Table 1: Summary of Method Validation Parameters for Quaternary Ammonium Compound (QAC) Analysis

| Parameter | LC-MS/MS | Spectrophotometry |

|---|---|---|

| Linearity (Correlation Coefficient, r²) | ≥ 0.995 testqual.com | > 0.99 eurachem.org |

| Linear Range | 5.00–500.00 µg/L testqual.com | 0.5 to 10 mg/L eurachem.org |

| Accuracy (Recovery) | 76.8% - 102.5% testqual.com | 93% - 97% eurachem.org |

| Precision (Relative Standard Deviation, RSD) | 1.09% - 8.33% testqual.com | < 2.7% eurachem.org |

| Limit of Detection (LOD) | Not specified | 0.53 mg/L eurachem.org |

| Limit of Quantification (LOQ) | 10.00 µg/L testqual.com | 1.77 mg/L eurachem.org |

Quality assurance (QA) in the context of this compound analysis encompasses a broader set of systematic actions to ensure that the entire analytical process is well-documented, transparent, and produces reliable results. A robust QA program is essential for maintaining data integrity and scientific credibility. safetyculture.com This is often guided by the principles of Good Laboratory Practice (GLP), which provide a framework for the organizational processes and conditions under which laboratory studies are planned, performed, monitored, recorded, archived, and reported. biobide.comnih.gov

Key components of a quality assurance program for the analysis of this compound in environmental and industrial laboratories include:

Standard Operating Procedures (SOPs): Detailed, written instructions for all analytical procedures to ensure consistency in their execution.

Certified Reference Materials (CRMs): Materials of known and certified concentration of the analyte, used for calibration and for verifying the accuracy of the analytical method.

Internal Quality Control (IQC): The routine inclusion of control samples, such as blanks and spiked samples, in each analytical batch to monitor the performance of the method over time. aesan.gob.es

Proficiency Testing (PT): Participation in inter-laboratory comparison studies to provide an independent assessment of a laboratory's analytical performance against that of other laboratories. testqual.comumweltbundesamt.at

Accreditation: Obtaining accreditation from a recognized body, such as to the ISO/IEC 17025 standard, demonstrates the laboratory's technical competence and its commitment to quality. campdenbri.co.uk

The following table outlines the core components of a quality assurance program for this compound analysis.

Table 2: Core Components of a Quality Assurance Program for this compound Analysis

| QA/QC Component | Purpose |

|---|---|

| Standard Operating Procedures (SOPs) | Ensures consistency and reproducibility of analytical methods. |

| Certified Reference Materials (CRMs) | Verifies the accuracy and traceability of measurements. |

| Internal Quality Control (IQC) Checks | Monitors the day-to-day performance and precision of the analysis. |

| Proficiency Testing (PT) Schemes | Provides an external and objective evaluation of laboratory performance. |

| ISO/IEC 17025 Accreditation | Demonstrates technical competence and a commitment to a quality management system. |

| Good Laboratory Practice (GLP) | Ensures the quality, integrity, and reliability of non-clinical laboratory studies. contractlaboratory.com |

In practice, the validation of an analytical method for this compound would involve a detailed study to establish its performance characteristics within a specific laboratory for a particular matrix. For instance, a research study validating an LC-MS/MS method for the determination of several QACs, including a hexadecyl-containing benzylammonium compound, in various foodstuffs reported excellent linearity with correlation coefficients greater than 0.995 over a concentration range of 5.00 to 500.00 µg/L. testqual.com The study also demonstrated good accuracy, with recoveries ranging from 76.8% to 102.5% at different spiked levels, and high precision, with relative standard deviations between 1.09% and 8.33%. testqual.com The limit of quantification was established at 10.00 µg/L. testqual.com

Similarly, a spectrophotometric method for the analysis of QACs on stainless steel surfaces was validated, showing a linear relationship in the concentration range of 0.5 to 10 mg/L with a correlation coefficient greater than 0.99. eurachem.org The accuracy of this method was found to be between 93% and 97%, with a precision (RSD) of less than 2.7%. eurachem.org The LOD and LOQ were determined to be 0.53 mg/L and 1.77 mg/L, respectively. eurachem.org

These detailed research findings, summarized in the tables above, underscore the importance of method validation in generating reliable data for the presence and concentration of this compound in environmental and industrial samples. The implementation of a comprehensive quality assurance program, including the elements outlined, is crucial for maintaining the high standards of data quality required for informed decision-making in these fields.

Environmental Behavior and Chemical Transformation Pathways

Occurrence and Distribution in Aquatic and Terrestrial Systems

As a member of the benzalkonium chlorides (BACs) chemical class, Hexadecylmethylbenzylamin's distribution in the environment is dictated by its physicochemical properties, particularly its cationic nature and long alkyl chain, which promote strong adsorption to negatively charged surfaces like sludge, soil, and sediment.

Wastewater treatment plants are the primary conduits for BACs entering the environment. Monitoring studies have detected BACs, including the C16 homologue, in both raw and treated wastewater. Influent concentrations in municipal WWTPs have been reported in the range of 25–300 µg/L, while effluent concentrations typically fall between 2.1–4.1 µg/L bohrium.com. Hospital wastewater can contain significantly higher levels, with effluent concentrations ranging from 0.05 to 6.03 mg/L bohrium.com.

Conventional activated sludge processes in WWTPs are generally effective at removing BACs from the aqueous phase, with removal efficiencies often exceeding 90% researchgate.net. This high removal rate is attributed to a combination of biodegradation and strong sorption to sewage sludge researchgate.netnih.gov. Despite high removal rates, the continuous influx of these compounds means that a residual amount is consistently discharged into receiving environments acs.org. One study utilizing a specialized up-flow reactor with immobilized Pseudomonas sp. demonstrated a 99.2% removal of BACs from wastewater acs.org.

Table 1: Concentration and Removal of Benzalkonium Chlorides (BACs) in Wastewater Treatment Plants

| Parameter | Concentration Range | Source |

|---|---|---|

| Influent Concentration (Municipal WWTPs) | 25–300 µg/L | bohrium.com |

| Effluent Concentration (Municipal WWTPs) | 2.1–4.1 µg/L | bohrium.com |

| Effluent Concentration (Hospital Wastewater) | 0.05–6.03 mg/L | bohrium.com |

| Typical Removal Efficiency | >90% | researchgate.net |

Following discharge from WWTPs, this compound partitions between the water column and solid matrices. In river water, total concentrations of alkyldimethylbenzylammonium chlorides (ABDACs) have been measured in the range of 2.5 to 65 µg/L nih.gov. Due to their strong adsorptive properties, concentrations are often significantly higher in sediments and soils. One review noted that environmental levels of BACs can reach up to 1900 µg/L in wastewater, with even higher concentrations detected in sediment samples uwo.ca. The analysis of dated sediment cores has shown the persistence and slow degradation of QACs once they are incorporated into anoxic or anaerobic compartments nih.gov.

The mobility of this compound in the environment is exceptionally low. As cationic surfactants, BACs have a strong tendency to adsorb to negatively charged particles common in the environment, such as clays and natural organic matter in soil and sediment nih.gov. This sorption is a primary factor in their environmental distribution researchgate.net.

The length of the alkyl chain significantly influences the sorption affinity; compounds with longer chains, such as the C16 of this compound, exhibit stronger adsorption than their shorter-chain counterparts nih.gov. Research on agricultural soils demonstrated that the adsorption of BACs fits the Langmuir model well and that less than 1% of the available compound leached through a 9 cm soil column, confirming its low potential for mobility and groundwater contamination nih.gov. The organic carbon-normalized adsorption coefficient (Log Koc) for BACs in soils has been reported to be greater than 4, which indicates a high tendency for retention in the organic fraction of soils and classifies the compound as immobile nih.govnih.gov.

Biodegradation Mechanisms

The ultimate fate of this compound in the environment is determined by biodegradation. Microbial communities in soil, sediment, and activated sludge have demonstrated the capacity to degrade this compound, although the pathways and efficiency differ significantly between aerobic and anaerobic conditions.

Under aerobic conditions, this compound can be effectively biodegraded by various microorganisms. Complete degradation has been observed in mixed aerobic cultures developed from contaminated aquatic sediment mdpi.com. Studies have identified several bacterial genera, particularly Pseudomonas, as being capable of utilizing BACs as a source of carbon and energy researchgate.netresearchgate.net. Other identified genera include Aeromonas and Bacillus nih.govnih.gov. Exposure to BACs can lead to the enrichment of these resistant and degrading species within a microbial community nih.gov.

The primary and most well-documented aerobic degradation pathway begins with the cleavage of the C-N bond connecting the long alkyl chain to the nitrogen atom nih.govnih.gov. This initial step, known as dealkylation, results in the formation of benzyldimethylamine (BDMA) and a corresponding long-chain fatty aldehyde nih.govnih.gov. This transformation is significant as BDMA is reported to be approximately 500 times less toxic than the parent BAC compound, representing a substantial detoxification step nih.govnih.gov. The BDMA intermediate can be further metabolized through subsequent demethylation and deamination steps, forming products such as benzylmethylamine, benzylamine, benzaldehyde, and ultimately benzoic acid, which can then enter central metabolic pathways nih.gov.

Table 2: Key Metabolites in the Aerobic Degradation of this compound

| Metabolite | Formation Step | Source |

|---|---|---|

| Benzyldimethylamine (BDMA) | Initial cleavage of the C-N bond | nih.govnih.gov |

| Benzylmethylamine | Subsequent demethylation of BDMA | nih.gov |

| Benzylamine | Further demethylation | nih.gov |

| Benzaldehyde | Deamination of benzylamine | nih.gov |

| Benzoic Acid | Oxidation of benzaldehyde | nih.gov |

In contrast to aerobic environments, this compound is largely recalcitrant to biodegradation under strictly anaerobic, methanogenic conditions nih.govacs.orgnih.gov. Studies have consistently shown that QACs are not biodegraded in mixed methanogenic cultures and can be inhibitory to the methanogenesis process itself acs.orgnih.govresearchgate.net. The inhibitory effect is more pronounced on methanogens (Archaea) than on acid-forming bacteria researchgate.net. At concentrations of 25-30 mg/L and above, BACs can inhibit methane (B114726) production, leading to the accumulation of volatile fatty acids acs.orgresearchgate.netresearchgate.net. This persistence and toxicity in anaerobic digesters can impact the performance of biogas reactors researchgate.net.

Under other anoxic conditions, such as in the presence of nitrate, transformation of BACs can occur, but the mechanism may not be microbial. Research has demonstrated that under nitrate-reducing conditions, the transformation of BACs can proceed abiotically uwo.camdpi.com. This process involves a nucleophilic substitution with nitrite (an intermediate in denitrification), which displaces the alkyldimethylamine group uwo.ca. This abiotic reaction represents a transformation pathway distinct from microbial degradation uwo.camdpi.com.

Identification of Biotransformation Products and Metabolic Pathways

Currently, there is a notable lack of specific research identifying the biotransformation products and delineating the metabolic pathways of Hexadecylmethylbenzylamine. The scientific literature available does not provide detailed studies on the microbial or enzymatic degradation of this particular compound.

General studies on the biodegradation of QACs indicate that the process is often initiated by the fission of the alkyl chain from the quaternary nitrogen. This initial step is considered a crucial part of the degradation of benzalkonium chloride, a structurally related compound wikipedia.org. Following this, further degradation can proceed through debenzylation, dealkylation, and demethylation, ultimately leading to the formation of benzyl (B1604629) chloride, alkyl dimethyl amine, dimethylamine, a long-chain alkane, and ammonia wikipedia.org. These smaller molecules can then be further mineralized to carbon dioxide, water, and inorganic ions wikipedia.org. However, without specific studies on Hexadecylmethylbenzylamine, it remains speculative whether it follows an identical metabolic route.

Abiotic Transformation Processes

Abiotic processes, including hydrolysis, photolysis, and chemical oxidation, play a significant role in the environmental transformation of QACs.

Quaternary ammonium (B1175870) compounds are generally resistant to hydrolysis under typical environmental pH conditions.

Photolysis, or degradation by light, is a more significant abiotic pathway for some QACs. While direct photolysis of many QACs is slow, indirect photodegradation through reactions with hydroxyl radicals (•OH) in sunlit natural waters is a more likely transformation route nih.govrsc.org. Studies on various QACs have predicted photolysis half-lives ranging from 12 to 94 days, suggesting a slow but steady abiotic degradation process in surface waters nih.govrsc.org. For benzalkonium chloride, a compound with a similar benzyl group, direct photolysis has been reported nih.gov. Given the structural similarity, it is plausible that Hexadecylmethylbenzylamine may also undergo indirect photolysis.

Chemical oxidation has been investigated as a potential method for the removal of QACs from wastewater. Advanced oxidation processes that generate highly reactive species like hydroxyl radicals can degrade these compounds digitellinc.com. The degradation of benzalkonium chloride, for instance, can be initiated by a hydroxyl radical abstracting a hydrogen atom from the alkyl chain wikipedia.org. This leads to the formation of a carbon-centered radical, which is the first step in the breakdown of the molecule wikipedia.org. Subsequent oxidation steps can lead to the cleavage of the benzyl and methyl groups wikipedia.org.

Information on the chemical reduction pathways for Hexadecylmethylbenzylamine in the environment is scarce. In general, the quaternary ammonium cation is a stable, permanently charged species and is not readily susceptible to reduction under typical environmental conditions wikipedia.org.

A significant concern with amine-containing compounds is their potential to form N-nitrosamines, a class of probable human carcinogens, during disinfection processes that use nitrosating agents veeprho.comnih.gov. The formation of nitrosamines typically occurs from the reaction of secondary or tertiary amines with nitrous acid under acidic conditions veeprho.com.

Hexadecylmethylbenzylamine, being a quaternary ammonium compound, does not itself have a secondary or tertiary amine group. However, its degradation products could potentially include secondary or tertiary amines. For example, the dealkylation and demethylation of the molecule could yield such precursors. If these amine precursors are formed in an environment where nitrosating agents (such as nitrite) are present, there is a theoretical potential for nitrosamine formation veeprho.comnih.gov. The conditions for such reactions, including pH and the concentration of reactants, are critical factors veeprho.com. It is important to note that no direct studies have been found that specifically link Hexadecylmethylbenzylamine to the formation of nitrosamines.

Environmental Fate Modeling and Simulation

Environmental fate models are valuable tools for predicting the distribution and persistence of chemicals in the environment.

Multimedia fate models, such as fugacity-based models, are used to estimate the partitioning and transport of chemicals between different environmental compartments like air, water, soil, and sediment nih.govbaylor.eduepa.gov. These models consider the physicochemical properties of the compound, such as water solubility, vapor pressure, and partition coefficients, along with environmental parameters to predict its environmental concentrations epa.gov.

For QACs like Hexadecylmethylbenzylamine, their high water solubility and low volatility suggest they will predominantly be found in the aqueous and solid phases of the environment nih.gov. Their positive charge leads to strong sorption to negatively charged surfaces such as sludge, soil, and sediments nih.govtudelft.nl. This sorption can significantly reduce their bioavailability and mobility nih.gov. While generic multimedia models exist, specific models parameterized for Hexadecylmethylbenzylamine have not been detailed in the available literature. However, models developed for other surfactants and cationic compounds can provide a framework for understanding its likely environmental distribution nih.gov.

| Parameter | Value/Description | Relevance to Environmental Fate Modeling |

| Water Solubility | High (general for QACs) nih.gov | Determines concentration in the aqueous phase. |

| Vapor Pressure | Low (general for QACs) nih.gov | Limits volatilization to the atmosphere. |

| Sorption | Strong affinity for negatively charged solids (e.g., sediment, soil, sludge) nih.govtudelft.nl | Affects mobility, bioavailability, and persistence in the environment. |

Quantitative Structure-Activity Relationships (QSAR) for Environmental Parameters

Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to predict the physicochemical properties and environmental fate of chemicals based on their molecular structure. frontiersin.orgecetoc.org For this compound, a member of the quaternary ammonium compounds (QACs), QSAR models are instrumental in estimating its environmental behavior in the absence of extensive experimental data. These models establish a mathematical relationship between the chemical's structure, represented by molecular descriptors, and its environmental properties such as soil sorption and biodegradability. frontiersin.orgjetjournal.us

The environmental behavior of this compound is largely dictated by its molecular structure, which includes a long C16 alkyl chain (hexadecyl group), a positively charged quaternary nitrogen, a methyl group, and a benzyl group. Key molecular descriptors influencing its environmental fate include hydrophobicity (often represented by the octanol-water partition coefficient, log Kow), molecular size and shape, and charge distribution. jetjournal.usnih.gov

Soil Sorption Coefficient (Koc)

The soil organic carbon-water (B12546825) partitioning coefficient (Koc) is a critical parameter for assessing the mobility of chemicals in the environment. A high Koc value indicates a strong tendency for the chemical to adsorb to soil and sediment, reducing its concentration in the water phase and limiting its transport. For QACs like this compound, sorption is a primary process governing their environmental distribution.

QSAR models predict the Koc of this compound based on descriptors that quantify its hydrophobicity and molecular size. The long hexadecyl chain significantly increases its lipophilicity, leading to strong interactions with the organic matter in soil. Research on benzalkonium chlorides (BACs), the chemical class to which this compound belongs, has shown that compounds with longer alkyl chains exhibit greater adsorption to soil. nih.gov

A general QSAR model for predicting the soil sorption coefficient often takes a linear form:

log Koc = a * (Descriptor 1) + b * (Descriptor 2) + ... + c

Where 'a' and 'b' are coefficients derived from regression analysis of a training set of chemicals, and 'c' is a constant. For this compound, the most influential descriptors would be related to its hydrophobicity and molecular volume.

Interactive Data Table: Predicted Environmental Parameters for this compound using QSAR

This table presents illustrative data based on established QSAR principles for long-chain quaternary ammonium compounds. The values are predicted and intended to demonstrate the application of QSAR models.

| Parameter | Predicted Value | QSAR Model Descriptor(s) | Implication for Environmental Behavior |

| log Koc | > 4.0 | - Octanol-Water Partition Coefficient (log Kow)- Molecular Weight- Molecular Connectivity Indices | High potential for adsorption to soil and sediment, leading to low mobility in the aqueous phase. |

| Biodegradability | Low | - Alkyl Chain Length (C16)- Presence of Benzyl Group- Molecular Complexity | Expected to persist in the environment, particularly in anaerobic sediments, due to slow biodegradation. |

| Bioconcentration Factor (BCF) | Moderate to High | - Octanol-Water Partition Coefficient (log Kow) | Potential to accumulate in aquatic organisms due to its high hydrophobicity. |

Biodegradability

The biodegradability of a chemical determines its persistence in the environment. QSAR models for biodegradability often classify compounds as readily or not readily biodegradable based on structural features. For alkyl dimethyl benzyl ammonium compounds (ADBACs), the length of the alkyl chain is a critical factor. Studies have shown that while ADBACs with shorter alkyl chains (C8-C14) can be biodegradable, those with longer chains like C16 (as in this compound) and C18 show significantly reduced or negligible biodegradation.

Research Findings

QSAR studies on cationic surfactants have consistently highlighted the importance of the hydrophobic alkyl chain length in determining environmental fate.

For Soil Sorption: Models confirm a positive correlation between the number of carbon atoms in the alkyl chain and the log Koc value. The strong cationic nature of the quaternary nitrogen also contributes to sorption onto negatively charged soil particles like clays and organic matter, although this is a more complex interaction to model than simple hydrophobic partitioning.

For Biodegradation: Research has established a "cut-off" effect for the alkyl chain length in QACs regarding biodegradation. The enzymatic machinery of common environmental microorganisms appears to be less effective at metabolizing compounds with very long alkyl chains (≥ C16). This resistance is a key finding from both experimental studies and QSAR predictions.

Interactions with Non Biological Systems and Non Prohibited Applications

Role in Interfacial and Colloidal Science

As a cationic surfactant, hexadecylmethylbenzylamin possesses a hydrophilic quaternary ammonium (B1175870) head group and a long hydrophobic hexadecyl chain. This molecular structure drives its tendency to adsorb at interfaces, significantly influencing the properties of colloidal and interfacial systems.

Adsorption at Solid-Liquid Interfaces (e.g., on mineral surfaces, activated carbon)

This compound, also known by the synonym benzyldimethylhexadecylammonium chloride (BAC16), demonstrates significant adsorption onto various solid surfaces from aqueous solutions. This behavior is governed by a combination of electrostatic and hydrophobic interactions.

On negatively charged surfaces such as silica (B1680970) and powdered activated carbon (PAC), the positively charged quaternary ammonium head group of this compound is attracted to the surface, initiating the adsorption process. brambleberry.comkblcosmetics.com At low concentrations, this electrostatic attraction is the primary mechanism of adsorption. brambleberry.com As the concentration of the surfactant increases, hydrophobic interactions between the long hexadecyl chains of adjacent adsorbed molecules become more prominent, leading to the formation of surfactant aggregates, such as hemimicelles or admicelles, on the solid surface. brambleberry.com

Studies on the adsorption of benzyldimethylhexadecylammonium chloride onto powdered activated carbon have shown that the process is effective for its removal from water. kblcosmetics.comutexas.edu The adsorption kinetics follow a pseudo-second-order model, and the equilibrium data are well-described by the Langmuir isotherm model. utexas.edu The adsorption is an endothermic and spontaneous process. utexas.edu Research has also indicated that the length of the alkyl chain in benzalkonium chlorides plays a crucial role, with longer chains (like the hexadecyl chain in this compound) exhibiting higher adsorption due to stronger van der Waals interactions. utexas.edu The pH of the solution also influences adsorption, with optimal adsorption occurring under neutral conditions. utexas.edu

The adsorption on silica-water interfaces has been studied using techniques like total internal reflection (TIR) Raman spectroscopy. brambleberry.com These studies provide insights into the thermodynamic and kinetic properties of the adsorption process, revealing how factors such as the presence of metal salts can influence the adsorption behavior by reducing electrostatic repulsion between the surfactant head groups. brambleberry.com

| Parameter | Model/Condition | Finding | Reference |

|---|---|---|---|

| Adsorption Kinetics | Pseudo-second-order | Best fit for the adsorption process. | utexas.edu |

| Adsorption Isotherm | Langmuir | Better fit than the Freundlich model (R² > 0.99). | kblcosmetics.com |

| Effect of pH | pH 7 | Determined to be the optimum adsorption pH. | kblcosmetics.com |

| Thermodynamics | - | Adsorption is a spontaneous and endothermic process. | utexas.edu |

| Influence of Alkyl Chain | Comparison with BAC12 and BAC14 | Longer alkyl chains show higher adsorption removal. | kblcosmetics.com |

Emulsification and Dispersion Properties in Non-Biological Systems

As a cationic surfactant, this compound functions as an emulsifying agent, facilitating the formation and stabilization of emulsions, which are mixtures of immiscible liquids like oil and water. The amphiphilic nature of the molecule allows it to position itself at the oil-water interface, reducing the interfacial tension. The hydrophilic head resides in the aqueous phase, while the hydrophobic tail extends into the oil phase. This creates a barrier that prevents the droplets of the dispersed phase from coalescing, thereby stabilizing the emulsion.

Benzalkonium chlorides, the class of compounds to which this compound belongs, are recognized for their role as cationic emulsifiers. kblcosmetics.com In industrial applications, such properties are valuable in formulations requiring the stable mixing of oil and water-based components. The specific efficiency of this compound as an emulsifier and dispersant in various non-biological systems would depend on factors such as the nature of the oil and aqueous phases, temperature, and the presence of other components.

Catalytic Applications

The unique structure of this compound also lends itself to applications in catalysis, particularly in systems involving multiple phases.

Phase-Transfer Catalysis in Organic Synthesis

N-Benzyl-N,N-dimethylhexadecan-1-aminium bromide, a salt of this compound, is identified as a phase-transfer catalyst (PTC). google.com Phase-transfer catalysis is a powerful technique in organic synthesis that facilitates reactions between reactants located in different immiscible phases (e.g., an aqueous phase and an organic phase).

In a typical phase-transfer catalyzed reaction, the quaternary ammonium cation forms an ion pair with an anionic reactant from the aqueous phase. Due to the lipophilic nature of the long alkyl and benzyl (B1604629) groups, this ion pair is soluble in the organic phase. Once in the organic phase, the anion is highly reactive as it is poorly solvated and can readily react with the organic substrate. After the reaction, the catalyst cation transports the leaving group back to the aqueous phase, completing the catalytic cycle. This methodology enhances reaction rates, improves yields, and often allows for milder reaction conditions, making it a valuable tool in green chemistry. youtube.com

Role in Supported Catalysis and Nanomaterial Synthesis